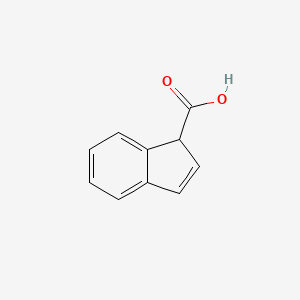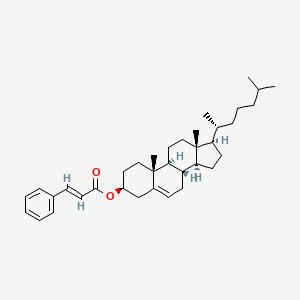
Fmoc-PEG12-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-PEG12-NHS ester is a chemical compound that is widely used in scientific research for its ability to modify and crosslink biomolecules. It is a derivative of polyethylene glycol (PEG), a water-soluble polymer that is commonly used in biomedical applications due to its biocompatibility and low immunogenicity. This compound is a versatile tool for the modification of biomolecules, including proteins, peptides, and nucleic acids, and has found numerous applications in fields such as drug delivery, tissue engineering, and bioconjugation.
Wissenschaftliche Forschungsanwendungen
PEGylation in Therapeutic Proteins and Drug Delivery
PEGylation technology involves the covalent attachment of polyethylene glycol (PEG) chains to proteins, peptides, or small molecule drugs to improve their pharmacokinetic and pharmacodynamic profiles. This modification enhances the therapeutic efficacy of these molecules by increasing their solubility, stability, and circulation time in the bloodstream, while reducing immunogenicity and proteolytic degradation. A review of PEGylated coagulation proteins for hemophilia treatment highlights these benefits, showing how PEGylation can lead to less frequent injections and improved quality of life for patients with hemophilia (Ivens et al., 2013).
Addressing PEG Immunogenicity
While PEGylation has proven beneficial for various therapeutics, concerns regarding the immunogenicity of PEG have emerged. Some patients develop antibodies against PEG (anti-PEG antibodies), leading to reduced drug efficacy and potential adverse reactions. Research into alternative polymers aims to overcome these limitations, indicating the importance of developing new materials that can replicate the benefits of PEG without its drawbacks (Thai Thanh Hoang Thi et al., 2020).
PEG and Polysorbate in Drug Formulations
The development of drug formulations using polysorbates (Tweens) and PEGylated compounds enhances the solubility and bioavailability of poorly soluble drugs. These formulations are critical in drug delivery systems, where they improve the therapeutic index of drugs by enhancing absorption and minimizing potential toxicity (Kaur & Mehta, 2017).
Nanotechnology Applications
Functionalization of nanomaterials with PEG, such as PEGylated graphene oxide, has significant implications in tissue engineering and drug delivery. These materials offer enhanced biocompatibility, solubility, and stability, making them ideal for developing new therapeutic and diagnostic tools. Research in this area focuses on how PEG-functionalized nanomaterials can support tissue regeneration and targeted drug delivery systems (Ghosh & Chatterjee, 2020).
Wirkmechanismus
Target of Action
Fmoc-PEG12-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded . It connects two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein .
Mode of Action
This compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a ligand for an E3 ubiquitin ligase with a ligand for the target protein, this compound enables the selective degradation of target proteins .
Pharmacokinetics
Its hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, it allows for the removal of specific proteins within the cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group to obtain a free amine for further conjugations requires basic conditions . Additionally, its solubility in aqueous media suggests that the compound’s action, efficacy, and stability could be influenced by the hydration state of the environment .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKUPHFWWTZASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N2O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)
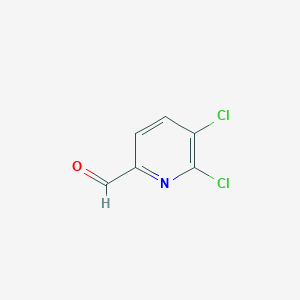
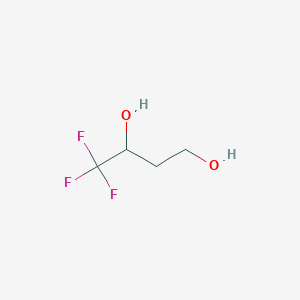
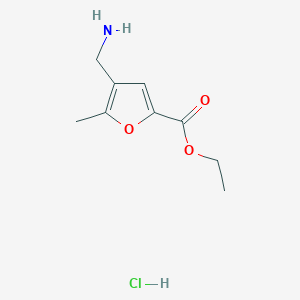
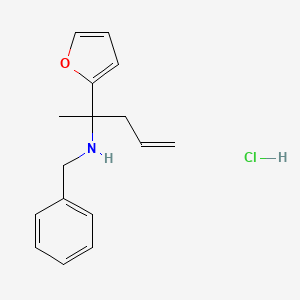
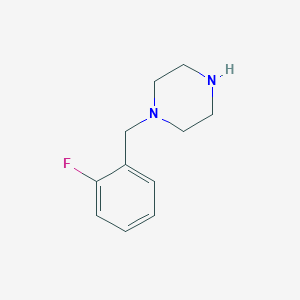

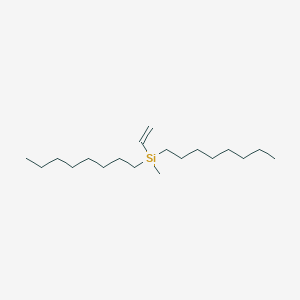
![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)


